Para- vs. Meta-CF₃ Benzamide: Impact on Lipophilicity and Predicted Permeability
The target compound bears a 4-(trifluoromethyl)benzamide (para-substitution), in contrast to the commercially available regioisomer N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(trifluoromethyl)benzamide (CAS 392256-35-8, meta-substitution) . While experimental logP/logD values are unavailable for either compound, the para-CF₃ orientation produces a distinct molecular dipole and electronic distribution compared to the meta-CF₃ isomer. In analogous benzamide series, para-CF₃ substitution has been associated with enhanced metabolic stability relative to meta-CF₃ due to reduced CYP-mediated oxidation at the para position . This regioisomeric distinction is critical for procurement decisions where specific logD targets or metabolic profiles are required.
| Evidence Dimension | CF₃ substitution position on benzamide ring |
|---|---|
| Target Compound Data | 4-(trifluoromethyl)benzamide (para-substitution); XLogP3-AA = 4 |
| Comparator Or Baseline | 3-(trifluoromethyl)benzamide regioisomer (CAS 392256-35-8, meta-substitution); no experimental logP reported |
| Quantified Difference | Regioisomeric; no quantitative bioactivity difference data available. Para- vs. meta-CF₃ substitution expected to alter dipole moment and metabolic soft spots based on class-level knowledge. |
| Conditions | In silico prediction (PubChem XLogP3-AA); class-level SAR from benzamide literature |
Why This Matters
The para-CF₃ regioisomer may offer superior metabolic stability compared to the meta-CF₃ analog, a critical factor in probe selection for cellular or in vivo studies where compound half-life is a key decision criterion.
- [1] Böhm HJ, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. (Class-level reference for CF₃ substitution effects on metabolism). View Source
- [2] PubChem Compound Summary for CID 7484009. Computed XLogP3-AA = 4. View Source
